Yangonin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIYUYCSMZCCC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034102 | |
| Record name | Yangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Yangonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
500-62-9 | |
| Record name | Yangonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yangonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 500-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YANGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R970U49V3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Yangonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | Yangonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Yangonin Biosynthesis and Metabolic Pathways
Precursor Identification and Biosynthetic Origin
The foundational steps in yangonin biosynthesis involve the utilization of key metabolic intermediates from primary metabolism.
Coumaroyl-CoA and Malonyl-CoA as Substrates
The biosynthesis of this compound is initiated by the condensation of p-coumaroyl-CoA and malonyl-CoA. wikipedia.orgbiorxiv.org p-Coumaroyl-CoA is a thioester of p-coumaric acid and coenzyme A, serving as a central intermediate in the biosynthesis of various plant natural products, including phenylpropanoids, flavonoids, and coumarins. wikipedia.org Malonyl-CoA, a coenzyme A derivative of malonic acid, provides the two-carbon units necessary for the elongation of the polyketide chain. wikipedia.org This condensation reaction is a characteristic step in the biosynthesis of polyketides, a diverse class of natural products.
Styrylpyrone Synthases (SPSs) and Neofunctionalization from Chalcone (B49325) Synthase
The key enzymes catalyzing the initial condensation and cyclization steps in kavalactone biosynthesis are styrylpyrone synthases (SPSs). biorxiv.org SPSs are type III polyketide synthases that have evolved from ancestral chalcone synthases (CHSs). biorxiv.orgresearchgate.net CHS enzymes typically condense p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate that cyclizes to produce chalcones, the precursors to flavonoids. researchgate.netwikipedia.orgebi.ac.uk In contrast, SPSs in the kava (B3030397) pathway catalyze the condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, yielding a triketide intermediate that undergoes lactonization to form the styrylpyrone backbone. biorxiv.org This shift in substrate utilization and cyclization mechanism represents a neofunctionalization event, where SPS acquired a new catalytic activity distinct from its ancestral CHS. biorxiv.orgresearchgate.net
Enzymatic Steps and Key Enzymes
The conversion of the initial precursors into the final this compound structure involves the action of specific enzymes that catalyze the condensation, cyclization, and tailoring modifications.
Pm4CL1 and PmSPS1/PmSPS2 Activity
The enzyme p-coumarate-CoA ligase (4CL) is responsible for the formation of p-coumaroyl-CoA from p-coumaric acid and coenzyme A. biorxiv.orgnih.gov In the kava pathway, the enzyme Pm4CL1 has been identified as catalyzing this step. biorxiv.orgbiorxiv.org Following the formation of p-coumaroyl-CoA, styrylpyrone synthesis is carried out by specific SPS isoforms. Two paralogous styrylpyrone synthases, PmSPS1 and PmSPS2, have been identified in Piper methysticum. biorxiv.orgbiorxiv.orgunud.ac.id Both PmSPS1 and PmSPS2 are capable of accepting p-coumaroyl-CoA as a starter substrate and catalyzing iterative decarboxylative condensations with malonyl-CoA to produce the triketide lactone intermediate, bisnorthis compound (B577666). biorxiv.orgbiorxiv.orgunud.ac.idresearchgate.net In vitro enzyme assays have demonstrated the activity of PmSPS1 and PmSPS2 in producing bisnorthis compound from p-coumaroyl-CoA. biorxiv.orgunud.ac.id Transient co-expression of Pm4CL1 with either PmSPS1 or PmSPS2 has been shown to reconstitute the biosynthesis of bisnorthis compound. biorxiv.orgbiorxiv.org
Regio- and Stereospecific Tailoring Enzymes
Following the formation of the styrylpyrone backbone, further structural diversity among kavalactones, including this compound, is achieved through the action of tailoring enzymes. biorxiv.org These enzymes catalyze regio- and stereospecific modifications of the styrylpyrone scaffold. biorxiv.org For this compound biosynthesis, O-methylation at specific positions is a crucial tailoring step. Transient co-expression of PmKOMT1 (a kavalactone O-methyltransferase) together with PmSPS1 or PmSPS2 has been shown to result in the production of this compound, which contains methoxy (B1213986) groups at the C4 and C12 positions. biorxiv.orgbiorxiv.org This indicates the involvement of specific methyltransferases in adding these functional groups at defined positions on the styrylpyrone structure.
Involvement of Reductases in Olefin Reduction
Some kavalactones are characterized by the reduction of double bonds within the styrylpyrone structure. The styrylpyrone backbone contains olefin bonds at the C5=C6 and C7=C8 positions. biorxiv.orgbiorxiv.org While this compound retains these double bonds, other kavalactones, such as 7,8-dihydrothis compound, involve the reduction of the C7=C8 double bond. biorxiv.orgbiorxiv.org The reduction of these olefin bonds is catalyzed by reductases. biorxiv.orgbiorxiv.org The reduction of the 5,6-olefin has been observed to occur in a stereospecific manner, suggesting enzymatic catalysis. biorxiv.orgbiorxiv.org Although specific reductases directly involved in the formation of this compound (which is unsaturated at these positions) are not required, reductases play a role in the biosynthesis of related dihydrokavalactones from the styrylpyrone scaffold. biorxiv.orgbiorxiv.org
Engineering of this compound Biosynthesis in Heterologous Hosts
Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, have emerged as promising platforms for the sustainable and efficient production of valuable plant natural products like this compound through metabolic engineering and synthetic biology. frontiersin.orgnih.gov These hosts offer advantages such as fast growth rates, availability of genetic manipulation tools, and the ability to utilize renewable carbon sources. frontiersin.org
Reconstitution in Microbial Systems (e.g., E. coli, Saccharomyces cerevisiae)
Reconstituting plant biosynthetic pathways in heterologous microbial hosts involves introducing the genes encoding the necessary plant enzymes into the host organism. nih.govcore.ac.uk This allows the host to channel its endogenous metabolic resources towards the production of the target compound. frontiersin.org
While microbial production of plant-specific styrylpyrones had not been widely reported previously, recent studies have demonstrated the feasibility of heterologous biosynthesis of this compound in Saccharomyces cerevisiae. nih.gov Researchers functionally reconstructed the kava styrylpyrone biosynthetic pathway in yeast, combining it with upstream hydroxycinnamic acid biosynthetic pathways. nih.gov This approach allowed for the production of this compound and other styrylpyrones without requiring the native plant enzymes in vitro. nih.gov
Although the complete plant styrylpyrone biosynthetic pathways are not yet fully elucidated, the discovery of core pathway genes has laid the groundwork for engineered biosynthesis in heterologous systems. nih.gov Studies have shown that S. cerevisiae can produce this compound de novo by integrating the necessary biosynthetic pathways. nih.govnih.gov
Optimization Strategies for Enhanced Production (e.g., CRISPR-mediated δ-integration, metabolic flux engineering)
To enhance the production of this compound in heterologous hosts, various optimization strategies are employed. These strategies aim to improve the efficiency of the introduced pathway, increase the availability of precursors, and reduce the impact of competing metabolic pathways. frontiersin.orgmdpi.com
One approach involves engineering the host's endogenous metabolism to increase the supply of precursor molecules, such as aromatic amino acids and malonyl-CoA. frontiersin.orgnih.gov For instance, in S. cerevisiae, engineering endogenous aromatic amino acid metabolism can boost the availability of precursors for hydroxycinnamic acid production, which are upstream of this compound biosynthesis. nih.gov Strategies to increase malonyl-CoA supply in microbes like E. coli and S. cerevisiae have also been developed, including the heterologous expression of acetyl-CoA carboxylase (ACC) enzymes or optimizing fatty acid degradation pathways. frontiersin.org
Metabolic flux engineering is another crucial strategy for improving this compound production. frontiersin.orgnih.gov This involves systematically modifying the metabolic network of the host organism to redirect metabolic flow towards the desired product. frontiersin.orgmdpi.com Strategies include overexpressing genes encoding pathway enzymes, blocking competing pathways that divert precursors, and optimizing cofactor availability. frontiersin.orgmdpi.com By balancing and increasing the metabolic flux through the heterologous this compound biosynthetic pathway, researchers can significantly enhance the yield of this compound in engineered microbial strains. frontiersin.org
Pharmacological Research of Yangonin
Neuropharmacological Activities and Mechanisms
Research indicates that yangonin exhibits several neuropharmacological activities, including interactions with cannabinoid receptors and inhibition of monoamine oxidases. wikipedia.orgrestorativemedicine.org These activities are thought to contribute to some of the observed effects of kava (B3030397). researchgate.netthieme-connect.de
Cannabinoid Receptor (CB1) Agonism and Binding Affinity (Ki, IC50)
This compound has demonstrated affinity for the human recombinant cannabinoid CB1 receptor. wikipedia.orgresearchgate.netmedchemexpress.comglpbio.comnih.gov Studies have shown that this compound acts as a selective agonist at the CB1 receptor. wikipedia.orgcloud-clone.com
Binding affinity studies have provided specific data regarding this compound's interaction with the CB1 receptor. This compound exhibits a binding affinity (Ki) of 0.72 μM for the human recombinant CB1 receptor. wikipedia.orgresearchgate.netresearchgate.netmedchemexpress.comglpbio.comnih.govcaymanchem.com It shows selectivity over the CB2 receptor, with a Ki value greater than 10 μM. wikipedia.orgresearchgate.netresearchgate.netnih.gov One study reported an IC50 value of 1.79 μM for this compound's affinity to the human recombinant CB1 receptor. medchemexpress.comglpbio.com
Here is a summary of the binding affinity data for this compound at the CB1 receptor:
| Receptor | Binding Affinity (Ki) | IC50 |
| Human CB1 | 0.72 μM | 1.79 μM |
| Human CB2 | > 10 μM | Not reported |
Role in Nociception and Inflammatory Hyperalgesia
Research suggests that this compound plays a role in modulating nociception (the sensation of pain) and inflammatory hyperalgesia (increased sensitivity to pain in inflamed tissue). wikipedia.orgnih.gov Studies in rats have shown that this compound significantly reduces nociception and inflammatory hyperalgesia. wikipedia.orgnih.gov These effects appear to be mediated through spinal CB1 receptors. wikipedia.orgnih.gov The anti-nociceptive and anti-inflammatory hyperalgesia effects of this compound were reversed by co-administration of a CB1 receptor antagonist, indicating the involvement of the endocannabinoid system. wikipedia.orgnih.gov
Interaction with Endocannabinoid System
The affinity of this compound for the CB1 receptor suggests that it interacts with the endocannabinoid system. wikipedia.orgresearchgate.netresearchgate.netnih.gov This interaction may contribute to the complex psychopharmacological effects associated with the traditional consumption of kava. wikipedia.orgresearchgate.netresearchgate.netnih.gov While this compound shows affinity for the CB1 receptor, studies have indicated that it does not exhibit strong inhibitory effects on the key metabolic enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). researchgate.netresearchgate.netnih.gov
Monoamine Oxidase (MAO) Inhibition
This compound has been identified as an inhibitor of monoamine oxidase (MAO) enzymes. wikipedia.orgresearchgate.netthieme-connect.denih.govresearchgate.netthieme-connect.com MAOs are crucial metabolic enzymes involved in regulating levels of neurotransmitters and dietary amines. nih.govresearchgate.netthieme-connect.com
Selective MAO-B Inhibition
Studies have shown that this compound is a potent inhibitor of MAO, particularly demonstrating selective inhibition of MAO-B. wikipedia.orgresearchgate.netthieme-connect.denih.govresearchgate.netthieme-connect.com Among several kavalactones evaluated, this compound proved to be the most potent MAO inhibitor. researchgate.netthieme-connect.deresearchgate.netthieme-connect.com In vitro studies have reported IC50 values for this compound's inhibition of human MAO-A and MAO-B. This compound inhibited MAO-A with an IC50 of 1.29 μM and MAO-B with an IC50 of 0.085 μM. wikipedia.orgresearchgate.netthieme-connect.denih.govresearchgate.net This indicates strong inhibitory activity, particularly against MAO-B. wikipedia.orgnih.govthieme-connect.com this compound has been described as a high potency MAO-B inhibitor. thieme-connect.com Kinetic analysis suggests that this compound is a reversible inhibitor of both MAO-A and MAO-B. thieme-connect.de The Ki value for this compound's inhibition of MAO-B has been reported as 0.226 μM. thieme-connect.dethieme-connect.com
Here is a summary of the MAO inhibition data for this compound:
| Enzyme | IC50 | Ki |
| Human MAO-A | 1.29 μM | 1.12 μM thieme-connect.de |
| Human MAO-B | 0.085 μM | 0.226 μM thieme-connect.dethieme-connect.com |
Contribution to Central Nervous System Effects
The inhibition of MAO by this compound may contribute to some of the central nervous system effects associated with kava, such as its anxiolytic properties. wikipedia.orgresearchgate.netthieme-connect.deresearchgate.net MAO inhibitors are known targets for the treatment of neuropsychiatric and neurodegenerative disorders due to their role in neurotransmitter metabolism. nih.govresearchgate.net
GABAergic System Modulation
This compound has been shown to modulate the activity of the gamma-aminobutyric acid (GABA)ergic system, a key inhibitory neurotransmitter system in the central nervous system wikipedia.orgresearchgate.netrestorativemedicine.org.
Studies using radioreceptor assays have demonstrated that this compound can enhance the specific binding of [³H]bicuculline methochloride ([³H]BMC) to GABAA receptors. researchgate.netnih.gov. This suggests a positive modulatory effect on the receptor researchgate.netnih.gov. At a concentration of 1 µM, this compound showed an increase of approximately 21% in specific [³H]BMC binding nih.gov. Structure comparison studies indicate that the aromatic methoxy (B1213986) group of this compound is particularly important for this modulatory activity nih.gov.
Neuroprotective Properties
This compound has demonstrated neuroprotective properties in various in vitro models wikipedia.orglktlabs.comselleckchem.com.
Research indicates that this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in both neuronal (PC-12) and astroglial (C6) cells wikipedia.orglktlabs.comnih.govresearchgate.netmdpi.com. Nrf2 is a transcription factor that plays a crucial role in cellular defense mechanisms, including the regulation of antioxidant and cytoprotective genes nih.govmdpi.com. Activation of Nrf2 by this compound occurs in a time- and dose-dependent manner in these cell lines researchgate.net. This activation is reported to be dependent on extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation glpbio.comnih.govresearchgate.net.
This compound has been shown to provide protection against neurotoxicity induced by amyloid-beta (Aβ) peptides wikipedia.orglktlabs.comresearchgate.netbiomol.com. This protective effect is mediated, at least in part, through the activation of the Nrf2 pathway nih.govresearchgate.net. By activating Nrf2, this compound upregulates cytoprotective genes, which helps to protect neural cells from the damage caused by Aβ-induced oxidative stress and cell death nih.govresearchgate.net. Studies using viability and cytotoxicity assays have demonstrated that Nrf2 activation by kavalactones, including this compound, is able to protect neural cells from amyloid beta-(1-42) induced neurotoxicity researchgate.net.
Anti-Inflammatory Research
Investigations into the anti-inflammatory properties of this compound have identified its ability to inhibit key enzymes involved in inflammatory pathways.
This compound has been identified as an inhibitor of cyclooxygenase-II (COX-II), an enzyme that plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins (B1171923) wikipedia.orgnih.gov. Studies have shown that this compound exhibits inhibitory activity towards COX-II in cell-free systems nih.gov. Among the six major kavalactones, this compound has been reported to be the strongest COX-II inhibitor wikipedia.org. In one study, this compound showed the highest COX-II inhibitory activity at a concentration of 100 µg/ml researchgate.netcapes.gov.br.
Modulation of NF-κB Pathway
Research indicates that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immunity, and cell survival. nih.gov Studies have demonstrated that this compound potently inhibits NF-κB activation by suppressing the transcriptional activity of the RelA/p65 subunit of NF-κB. nih.govmedchemexpress.com This inhibition was shown to significantly reduce the induced expression of an NF-κB-reporter gene. nih.gov However, this compound does not appear to interfere with tumor necrosis factor-alpha (TNF-α)-induced degradation of the inhibitor of kappa B alpha (IκBα), the nuclear translocation of p65, or the DNA-binding activity of NF-κB. nih.govmedchemexpress.com Further analysis suggests that this compound inhibits NF-κB activation induced by the overexpression of RelA/p65 and also inhibits the transactivation activity of RelA/p65. nih.gov These findings suggest that this compound's inhibitory effect on NF-κB is primarily mediated through the suppression of the transcriptional potential of the RelA/p65 subunit. medchemexpress.com
Anti-Cancer Research
This compound has demonstrated anti-cancer activities, with research focusing on its ability to induce cell death and inhibit growth in various cancer cell lines. nih.govresearchgate.netunimelb.edu.auidexlab.com
Induction of Autophagic Cell Death
This compound has been identified as a potent inducer of autophagic cell death in cancer cells, including bladder cancer cells. nih.govresearchgate.netidexlab.comhep.com.cn Autophagy is a cellular process that involves the degradation and recycling of damaged organelles and proteins, which can lead to cell death under certain conditions.
The induction of autophagy by this compound is associated with changes in the expression of key autophagy-related genes and proteins. Studies have shown that this compound treatment leads to increased expression of beclin1 and ATG5 in bladder cancer cells. nih.govresearchgate.netidexlab.comhep.com.cnjbr-pub.org.cnescholarship.org Beclin1 is considered a key regulator of autophagy, while ATG5 plays a crucial role in the formation of autophagosomes. nih.gov The increased levels of these proteins coincide with the observed autophagy activity induced by this compound. nih.gov
Here is a representation of the effect of this compound on the expression of Beclin1 and ATG5:
| Protein | Effect of this compound Treatment |
| Beclin1 | Increased expression |
| ATG5 | Increased expression |
Inhibition of mTOR Pathway
A significant mechanism by which this compound exerts its anti-cancer effects is through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.netidexlab.comhep.com.cnjbr-pub.org.cnjbr-pub.org.cn The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govjbr-pub.org.cn
This compound treatment has been shown to inhibit the mTOR pathway by affecting both upstream and downstream components. nih.govjbr-pub.org.cn Specifically, this compound decreases the phosphorylation levels of Akt, PRAS40, rpS6, p70S6K, and 4E-BP1. nih.govresearchgate.netidexlab.comhep.com.cnjbr-pub.org.cn Akt and PRAS40 are upstream regulators of mTOR, while rpS6, p70S6K, and 4E-BP1 are major downstream targets of mTOR complex 1 (mTORC1). nih.govjbr-pub.org.cn The decreased phosphorylation of these proteins indicates an inhibitory effect on mTORC1 activity. nih.govjbr-pub.org.cn This downregulation of phosphorylation leads to increased binding of 4E-BP1 to m7 GTP, suggesting that this compound may inhibit cap-dependent translation initiation. nih.govjbr-pub.org.cn
Here is a summary of the effect of this compound on the phosphorylation of key proteins in the mTOR pathway:
| Protein | Effect of this compound Treatment (Phosphorylation) |
| Akt | Decreased |
| PRAS40 | Decreased |
| rpS6 | Decreased |
| p70S6K | Decreased |
| 4E-BP1 | Decreased |
The inhibitory effect of this compound on the mTOR pathway is partly dependent on the expression of LKB1 and TSC1. nih.govresearchgate.netidexlab.comhep.com.cnjbr-pub.org.cn LKB1 is an upstream kinase that activates AMPK, which in turn inhibits mTOR. Akt activates mTOR by phosphorylating and inactivating TSC2 and PRAS40. nih.govjbr-pub.org.cn Dephosphorylated TSC2 and PRAS40 can then bind to mTORC1 and inhibit the phosphorylation of its downstream targets like p70S6K and 4E-BP1. jbr-pub.org.cn
Studies have shown that this compound increases the expression of LKB1. nih.govresearchgate.netidexlab.comhep.com.cnjbr-pub.org.cn The growth inhibitory effects of this compound were attenuated in TSC1 or LKB1 knockout mouse embryonic fibroblasts, suggesting that the expression of both TSC1 and LKB1 contributes to optimal growth inhibition by this compound. nih.govresearchgate.netidexlab.comhep.com.cnjbr-pub.org.cn This indicates that the inhibitory effect of this compound on the mTOR pathway, mediated via LKB1 and TSC1, is at least partly responsible for its growth inhibitory effects. jbr-pub.org.cn
Hepatoprotective Effects
Modulation of miR-194/FXR Axis
Research has explored the role of this compound in modulating the miR-194/FXR axis, particularly in the context of ethanol-induced hepatocyte senescence and alcoholic liver disease (ALD). This compound, a compound derived from Kava, has demonstrated hepatoprotective effects, partly attributed to its activation of the Farnesoid X receptor (FXR) nih.govoqyanous.comresearchgate.net.
Studies investigating the mechanisms by which this compound ameliorates ethanol-stimulated liver injury have highlighted the involvement of the miR-194/FXR pathway nih.govresearchgate.netdntb.gov.uaphysiology.orgmdpi.comfrontiersin.orgbiosschina.comwjgnet.com. In models of alcoholic liver disease, miR-194 levels were observed to be upregulated nih.gov. This compound treatment significantly suppressed this increase in miR-194 nih.gov. Furthermore, experiments demonstrated that a miR-194 mimic inhibited FXR expression in vitro, suggesting a regulatory relationship where miR-194 negatively impacts FXR nih.gov.
The interaction between miR-194 and FXR is a subject of ongoing research in liver pathophysiology researchgate.net. Studies have indicated that miR-194 can regulate FXR expression nih.gov. Conversely, FXR is a nuclear receptor known to play a critical role in various metabolic processes, including those in the liver, and its activation has been linked to protective effects against liver injury and steatosis nih.govoqyanous.comresearchgate.netnih.govscispace.com. The modulation of this axis by this compound presents a potential therapeutic mechanism for alcoholic liver disease.
Research Findings on this compound and miR-194/FXR Axis
| Parameter Measured | Model System | Ethanol Treatment Effect | This compound Treatment Effect (vs. Ethanol) | Key Finding | Source |
| miR-194 levels | LO2 cells, C57BL/6 mice | Upregulated | Significantly Suppressed | This compound suppresses ethanol-induced miR-194. | nih.gov |
| Cellular Senescence Markers (p16, p21, Hmga1) | LO2 cells | Increased | Significantly Inhibited | This compound inhibits senescence markers. | nih.gov |
| Cell Cycle Arrest | LO2 cells | Induced | Inhibited | This compound inhibits cell cycle arrest. | nih.gov |
| FXR expression | In vitro (with miR-194 mimic) | Not directly measured in this context | Inhibited by miR-194 mimic | miR-194 mimic inhibits FXR expression. | nih.gov |
| Cellular Senescence | LO2 cells, Liver tissues | Induced | Significantly Inhibited | This compound inhibits cellular senescence via FXR. | nih.gov |
This table summarizes key findings related to this compound's effects on miR-194, FXR, and cellular senescence in the context of ethanol-induced liver injury, as reported in the cited research.
Structure Activity Relationships Sar and Analogues
SAR Studies for Cannabinoid Receptor Binding
Preliminary structure-activity relationship (SAR) analyses have been conducted on a range of naturally occurring kavalactones and synthetically produced analogues to investigate their binding affinity for cannabinoid receptors. monash.edunih.gov In a study that assessed five natural kavalactones and nine synthetic analogues, only yangonin demonstrated a notable affinity for the human recombinant CB₁ receptor. monash.edu It exhibited a K(i) of 0.72 μM for the CB₁ receptor, with selectivity over the CB₂ receptor (K(i) > 10 μM). monash.edunih.gov This specific binding activity of this compound suggests a potential role of the endocannabinoid system in the psychoactive effects associated with kava (B3030397) consumption. monash.edu None of the other tested kavalactones or their analogues showed significant binding to cannabinoid receptors, nor did they strongly inhibit the primary enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). monash.edu
SAR Studies for Anthelmintic Activity
Investigations into the anthelmintic properties of this compound and its analogues have revealed key structural features necessary for their activity against parasites such as Haemonchus contortus. griffith.edu.aunih.govresearchgate.net SAR studies have demonstrated that the kavalactone scaffold is a promising chemotype for the development of new anthelmintic agents. monash.edugriffith.edu.aunih.govresearchgate.net
Synthesized this compound showed a 50% inhibitory concentration (IC₅₀) of 15.0 µM for larval development inhibition of H. contortus, which was comparable to the purchased compound (IC₅₀ of 23.7 µM). griffith.edu.aunih.gov This activity was found to be more potent than that of desmethoxythis compound, which lacks the 4-methoxy group on the phenyl ring, indicating the importance of this substitution. griffith.edu.aunih.gov
The substituent at the 4-position of the pendant aryl ring has been identified as a critical determinant of anthelmintic activity. griffith.edu.aunih.govresearchgate.net Research has shown that modifications at this position can significantly enhance potency compared to the parent compound, this compound. griffith.edu.aunih.govresearchgate.net For instance, analogues with 4-trifluoromethoxy, 4-difluoromethoxy, and 4-phenoxy substitutions displayed considerably greater anthelmintic activity, with IC₅₀ values of 1.9 µM, 8.9 µM, and 5.2 µM, respectively. griffith.edu.aunih.govresearchgate.net In contrast, substitutions at the 2- or 3-position of the phenyl ring, such as with a methoxy (B1213986) group, resulted in a significant loss of anthelmintic effect, with IC₅₀ values of 61.9 µM and >100 µM, respectively. griffith.edu.au This highlights the stringent requirement for a substituent at the 4-position for potent anthelmintic activity.
Below is an interactive data table summarizing the anthelmintic activity of this compound and its analogues.
| Compound | Substituent at 4-position | IC₅₀ (µM) for H. contortus Larval Development Inhibition |
| This compound | -OCH₃ | 15.0 ± 3.0 |
| Analogue 1 | -OCF₃ | 1.9 ± 0.1 |
| Analogue 2 | -OCHF₂ | 8.9 ± 1.2 |
| Analogue 3 | -OPh | 5.2 ± 0.8 |
| Desmethoxythis compound | -H | 37.1 ± 3.1 |
Synthesis and Evaluation of this compound Derivatives and Analogues
The synthesis of this compound and its derivatives has been pursued to enable more detailed SAR studies and to generate novel compounds with potentially enhanced biological activities. griffith.edu.auresearchgate.net Various synthetic strategies have been employed to access these molecules. griffith.edu.auresearchgate.net
The Heck reaction and the Suzuki-Miyaura reaction have been successfully utilized in the synthesis of this compound and its structural analogues. researchgate.net One approach involves a Heck reaction between 4-methoxy-6-vinyl-5,6-dihydropyran-2-one and aryl iodides. researchgate.net Alternatively, the Suzuki-Miyaura reaction has been employed, coupling (Z)-4-methoxy-6-(2-iodovinyl)-5,6-dihydropyran-2-one with an aryl boronic acid, which can yield both Z and E isomers of the resulting lactones. researchgate.net These cross-coupling reactions provide a versatile means to introduce a variety of substituents on the aryl ring, facilitating the creation of a library of this compound analogues for biological screening. nih.govmdpi.comresearchgate.netnih.gov
While this compound itself is an achiral molecule, many other naturally occurring kavalactones possess a single stereogenic center at the C6 position. williams.edu Several asymmetric synthesis strategies have been developed to access chiral kavalactones, which could be adapted for the synthesis of chiral analogues of this compound. williams.edu Three primary asymmetric pathways have been outlined:
Chiral auxiliary-based methods: These utilize aldol (B89426) reactions of N-acetyl thiazolidinethiones, followed by a malonate displacement and decarboxylation sequence. williams.edu
Catalytic asymmetric Mukaiyama additions: This approach employs dienolate nucleophile equivalents in reactions developed by Carreira and Sato. williams.edu
Stille couplings of tin-substituted intermediates: Intermediates prepared via the aforementioned asymmetric routes can be used in palladium(0)-catalyzed Stille couplings with aryl halides to generate diverse kavalactone derivatives. williams.edu
These methodologies provide a framework for the enantioselective synthesis of kavalactone analogues, allowing for the exploration of stereochemistry on biological activity. williams.edu
A crucial aspect of developing new therapeutic agents is the assessment of their toxicity towards human cells. The synthetic analogues of this compound developed for anthelmintic studies were evaluated for their cytotoxicity against the human hepatoma cell line, HepG2. monash.edugriffith.edu.aunih.govresearchgate.net Importantly, the synthesized analogues, including those with significantly enhanced anthelmintic potency, did not exhibit toxicity towards HepG2 cells at concentrations up to 40 µM. monash.edugriffith.edu.aunih.govresearchgate.net This lack of cytotoxicity is a promising indicator for the potential development of these compounds as selective anthelmintic agents with a favorable safety profile. monash.edugriffith.edu.aunih.govresearchgate.net
The table below presents the cytotoxicity data for this compound and its potent anthelmintic analogues.
| Compound | IC₅₀ (µM) for H. contortus | Cytotoxicity against HepG2 cells (at 40 µM) |
| This compound | 15.0 ± 3.0 | > 40 µM |
| Analogue 1 (-OCF₃) | 1.9 ± 0.1 | > 40 µM |
| Analogue 2 (-OCHF₂) | 8.9 ± 1.2 | > 40 µM |
| Analogue 3 (-OPh) | 5.2 ± 0.8 | > 40 µM |
Analytical Methodologies for Yangonin
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the analysis of kavalactones, including yangonin. researchgate.netnih.goviarc.fr Reversed-phase HPLC is generally preferred due to its reproducibility and low detection limits for various kavalactones. researchgate.netnih.goviarc.fr
UHPLC-UV Method Development and Validation
A validated UHPLC-UV method has been developed for the simultaneous determination of six major kavalactones, including this compound, and three flavokavains in kava (B3030397) products. mdpi.comresearchgate.netnih.gov This method utilizes a UHPLC system with a UV detector for separation and detection. mdpi.comresearchgate.netnih.gov The separation of analytes is typically achieved using a reversed-phase column, such as an HSS T3 column, often under gradient elution and elevated temperature conditions (e.g., 60 °C) to maximize efficiency and resolution within a short analysis time (e.g., 15 minutes). mdpi.comresearchgate.netresearchgate.netnih.gov
Method validation is performed according to guidelines such as the AOAC Guidelines for Single-Laboratory Validation of Chemical Methods. mdpi.comresearchgate.net Key validation parameters evaluated include linearity, limits of quantitation (LOQs), and accuracy (recovery). mdpi.comresearchgate.netnih.gov Quantitative calibration curves for this compound and other kavalactones have been shown to be linear over a range, for instance, 0.5–75 μg/mL for kavalactones. mdpi.comresearchgate.netnih.gov The LOQ for this compound has been reported to be approximately 0.422 μg/mL. mdpi.comresearchgate.netnih.gov Average recoveries for kavalactones are typically within the range of 99.0–102.3%. mdpi.comresearchgate.netnih.gov
Here is a table summarizing typical validation parameters for this compound in a UHPLC-UV method:
| Parameter | Value (Example) | Unit | Source |
| Linear Range | 0.5 – 75 | μg/mL | mdpi.comresearchgate.netnih.gov |
| LOQ | ~0.422 | μg/mL | mdpi.comresearchgate.netnih.gov |
| Average Recovery | 99.0 – 102.3 | % | mdpi.comresearchgate.netnih.gov |
Spectroscopic Characterization (e.g., NMR, IR, HRMS)
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule. mdpi.comscielo.brscielo.br Infrared (IR) spectroscopy helps identify key functional groups present in this compound. scielo.brscielo.br High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques (e.g., LC-MS/MS), is used to determine the accurate mass of this compound and its fragments, aiding in identification and the detection of degradation products like cis-yangonin. mdpi.comresearchgate.netnih.govmdpi.comnih.gov
For instance, HRMS (EI) analysis can provide a found mass that is compared to the calculated mass for the molecular formula of this compound (C₁₅H₁₄O₄). scielo.brscielo.br MS/MS spectra are particularly useful in identifying the characteristic fragmentation patterns of this compound and its isomers. mdpi.comresearchgate.net
Here is a table summarizing typical spectroscopic data types used for this compound characterization:
| Spectroscopic Method | Information Provided | Application | Source |
| ¹H NMR | Hydrogen environment and connectivity | Structural elucidation | mdpi.comscielo.brscielo.br |
| ¹³C NMR | Carbon environment and connectivity | Structural elucidation | mdpi.comscielo.brscielo.br |
| IR | Identification of functional groups | Confirmation of structure | scielo.brscielo.br |
| HRMS (EI or ESI) | Accurate mass and fragmentation pattern | Molecular formula confirmation, identification | mdpi.comresearchgate.netnih.govmdpi.comscielo.brscielo.brnih.gov |
| MS/MS | Fragmentation pathways | Identification of isomers and degradation products | mdpi.comresearchgate.netnih.gov |
Sample Preparation and Isomerization Prevention
Proper sample preparation is critical for accurate this compound analysis, particularly to prevent its isomerization. researchgate.netmdpi.comresearchgate.netiarc.frnih.gov this compound is susceptible to cis-isomerization, which can occur during sample preparation and analysis, especially in the presence of water or light. researchgate.netiarc.fr
To prevent or minimize the isomerization of this compound, sample preparation is often carried out using non-alcoholic solvents, such as acetonitrile, or with minimal to no water. mdpi.comresearchgate.netnih.gov Preparing working standard solutions and sample solutions freshly before LC analysis is also recommended to limit isomerization. mdpi.com The degradation products, such as cis-yangonin, can be identified using techniques like LC-UV-MS/MS by analyzing their MS/MS spectra. mdpi.comresearchgate.netnih.gov
Here is a summary of strategies for sample preparation and isomerization prevention:
| Strategy | Purpose | Source |
| Use of non-alcoholic solvents (e.g., acetonitrile) | Prevent or limit isomerization | mdpi.comresearchgate.netnih.gov |
| Minimal to no water during sample preparation | Prevent or limit isomerization | mdpi.comresearchgate.netnih.gov |
| Fresh preparation of solutions | Minimize isomerization over time | mdpi.com |
| Protection from light | Prevent cis/trans isomerization | researchgate.netiarc.fr |
In Vitro and in Vivo Research Models
Cellular Assays and Models
Cellular assays and models have been extensively used to explore the effects of yangonin at a mechanistic level. These studies provide insights into how this compound interacts with specific cell types and pathways.
HepG2 Human Hepatoma Cells
Studies using HepG2 human hepatoma cells have investigated the potential hepatotoxicity of this compound and other kavalactones. This compound has demonstrated marked toxicity in this cell line, leading to a reduction in cell viability. Research indicates that this compound (at 25 µM) resulted in approximately a 40% reduction in viability in the ethidium (B1194527) bromide assay. The predominant mode of cell death observed in HepG2 cells treated with this compound was apoptosis rather than necrosis. fda.govresearchgate.netnih.gov No significant changes in glutathione (B108866) levels were observed, suggesting that glutathione depletion may not be the primary mechanism of cell death in this model. fda.govresearchgate.net In comparison to other kavalactones like kavain (B167398) (minimal cytotoxicity) and methysticin (B1662917) (moderate concentration-dependent toxicity), this compound showed marked toxicity in HepG2 cells. fda.govresearchgate.net However, it is worth noting that the toxicity of this compound in cultured hepatocytes like HepG2 may differ from its effects in cryopreserved human hepatocytes. fda.gov
Bladder Cancer Cell Lines (e.g., UMUC-3, T24, RT4, HT1376, HT1197)
This compound has been studied for its potential anti-cancer effects in various human bladder cancer cell lines, including UMUC-3, T24, RT4, HT1376, and HT1197. ncats.ionih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cn These studies have shown that this compound can inhibit the growth of these cell lines in a dose-dependent manner. nih.gov
The half-maximal inhibitory concentration (IC50) values for this compound in different bladder cancer cell lines after 72 hours of treatment have been reported as follows:
| Cell Line | IC50 (µg/mL) |
| HT1197 | 15.1 |
| T24 | 15.2 |
| HT1376 | 13.0 |
| UMUC3 | 38.4 |
| RT4 | 58.7 |
Data based on nih.gov.
This compound inhibits both anchorage-dependent and anchorage-independent growth of bladder cancer cell lines. ncats.ionih.gov The anti-cancer effects of this compound in bladder cancer cells are associated with the induction of autophagy. nih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cnaacrjournals.org This induction of autophagy by this compound is linked to increased expression of proteins such as beclin and ATG5. nih.govnih.govhep.com.cn
Furthermore, this compound influences key signaling pathways involved in cell growth and survival. It has been shown to increase the expression of LKB1 and decrease the phosphorylation levels of Akt, PRAS40, rpS6, p70S6K, and 4E-BP1. nih.govresearchgate.netnih.govhep.com.cn This leads to increased binding of 4E-BP1 to m7 GTP, suggesting an inhibition of cap-dependent translation initiation. nih.gov
Studies using mouse embryonic fibroblasts (MEFs) with knockout of TSC1 or LKB1 have indicated that the growth inhibitory effects of this compound were attenuated in these cells, suggesting that TSC1 and LKB1 expression may contribute to optimal growth inhibition by this compound. nih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cn this compound treatment in UMUC-3 cells also resulted in a decrease in the phosphorylation of mTOR and 4E-BP1. aacrjournals.org
This compound has also demonstrated synergistic effects when combined with other agents, such as docetaxel (B913) and flavokawain A, in inducing autophagic cell death and inhibiting growth in bladder cancer cell lines. nih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cnunimelb.edu.au
In oral squamous cell carcinoma (OSCC) cell lines such as H400 and BICR56, a high concentration of this compound (10 µg/ml) significantly reduced cell growth as early as 48 hours. nih.gov In the OKF6 cell line, 5 µg/ml of this compound induced a significant reduction in cell growth at 72 hours. nih.gov this compound also demonstrated a reduction in the migration and invasion ability of OSCC cells, which appeared to be dose and cell line specific. nih.gov
Human Hepatocytes
In addition to HepG2 cells, this compound's effects on primary human hepatocytes have been investigated. While this compound showed marked toxicity in HepG2 cells, it demonstrated less toxicity in cryopreserved human hepatocytes. fda.gov This discrepancy may be attributed to the differences between cultured hepatoma cell lines and primary hepatocytes. fda.gov Studies using cryopreserved human hepatocytes found individual kavalactones, including this compound, to be moderately cytotoxic with EC50 values of approximately 50 µM. fda.gov
Murine Cell Lines
Research has indicated that this compound alone showed variable growth inhibition on murine cell lines. researchgate.netunimelb.edu.au Studies using TSC1 or LKB1 knockout mouse embryonic fibroblasts (MEFs) demonstrated that the growth inhibitory effects of this compound were reduced in these knockout cells compared to wild-type MEFs. nih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cn This suggests a role for TSC1 and LKB1 in mediating this compound's growth inhibitory effects in these murine models.
Human Cell Line Growth Studies
This compound has been shown to cause time- and dose-dependent inhibition of human cell line growth. researchgate.netunimelb.edu.au This effect has been observed in various human cancer cell lines, including bladder cancer cell lines and oral squamous cell carcinoma cell lines, as detailed in the preceding sections. nih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cnunimelb.edu.aunih.gov The extent of growth inhibition can vary depending on the specific cell line and the concentration and duration of this compound treatment. nih.govnih.gov
Neuronal PC-12 and Astroglial C6 Cells
Studies using neuronal PC-12 cells (derived from rat adrenal pheochromocytoma) and astroglial C6 cells have explored the neuroprotective potential of this compound. researchgate.nethumanjournals.comresearchgate.netnih.govresearchgate.netmedchemexpress.cnlktlabs.commdpi.com this compound, along with other kavalactones like methysticin and kavain, has been shown to activate the Nrf2 pathway in these cell lines. researchgate.nethumanjournals.comresearchgate.netnih.govresearchgate.netmedchemexpress.cnlktlabs.comsquarespace.com Activation of the Nrf2 pathway leads to the upregulation of cytoprotective genes. researchgate.netmedchemexpress.cn
In PC-12 and C6 cells, Nrf2 activation mediated by kavalactones, including this compound, has demonstrated the ability to protect neural cells against amyloid-beta peptide-induced neurotoxicity. researchgate.nethumanjournals.comresearchgate.netmedchemexpress.cnlktlabs.comsquarespace.com This protection involves attenuating neuronal cell death caused by amyloid beta. researchgate.net The activation of Nrf2 by kavalactones in these cells is not dependent on oxidative stress production. researchgate.net Furthermore, down-regulation of Nrf2 by small hairpin RNA or inhibition of extracellular signal-regulated kinase 1/2 abolishes this cytoprotection. researchgate.net
This compound has also been reported to activate cannabinoid CB1 receptors and potentiate the effects of GABA-A receptors. wikipedia.orgresearchgate.netlktlabs.com
LO2 Cells (Ethanol-Induced)
Studies using ethanol-induced LO2 cells, a human hepatocyte cell line, have investigated the protective effects of this compound against ethanol-stimulated liver injury. Research indicates that this compound can improve cell viability in this model. This compound significantly inhibited ethanol-induced cellular senescence via Farnesoid X receptor (FXR) activation. Markers of cellular senescence, such as p16 and p21, were significantly reduced by this compound treatment in ethanol-induced LO2 cells. Additionally, this compound suppressed the upregulation of miR-194, which is increased in alcoholic liver disease models and inhibits FXR expression. These findings suggest that this compound may alleviate chronic ethanol-induced liver injury by inhibiting cellular senescence through the miR-194/FXR axis. nih.gov
Mouse Embryonic Fibroblasts (TSC1 or LKB1 knockout)
Research using mouse embryonic fibroblasts (MEFs) with genetic modifications, specifically knockout of TSC1 or LKB1, has provided insights into the molecular mechanisms of this compound's effects, particularly its growth inhibitory properties. Studies have shown that the growth inhibitory effects of this compound were attenuated in TSC1 or LKB1 knockout MEFs compared to wild-type MEFs. nih.govnih.govresearchgate.netidexlab.com This suggests that the expression of both TSC1 and LKB1 may be, at least in part, required for the optimal growth inhibitory effect of this compound. nih.govnih.govresearchgate.netidexlab.comaacrjournals.org this compound's inhibitory effect on the mTOR pathway via LKB1/TSC1 is thought to be partly responsible for its growth inhibitory effect. nih.gov this compound treatment has been shown to increase the expression of LKB1 and decrease the phosphorylation of key proteins in the mTOR pathway, such as Akt, PRAS40, rpS6, p70S6K, and 4E-BP1. nih.govnih.govidexlab.com This leads to increased binding of 4E-BP1 to m7 GTP, suggesting that this compound may inhibit cap-dependent translation initiation. nih.gov
The following table summarizes the observed effects of this compound on the growth inhibition of wild-type and knockout MEFs:
| Cell Line | This compound Concentration (µg/mL) | Growth Inhibition Effect (vs. Wild-type MEFs) | Citation |
| LKB1 knockout MEFs | 12.5 to 50 | Less effective | nih.gov |
| TSC1 knockout MEFs | 50 and 100 | Significantly attenuated | nih.gov |
| p53 knockout MEFs | Not specified | No significant difference | nih.gov |
| TSC2 knockout MEFs | Not specified | No significant difference | nih.gov |
| TSC1 knockout MEFs | Not specified | Resistant | nih.gov |
Oral Squamous Cell Carcinoma (OSCC) Cell Lines
In vitro studies have investigated the effects of this compound on oral squamous cell carcinoma (OSCC) cell lines, such as H400 and BICR56. Research indicates that this compound can significantly reduce cell proliferation in these cancer cell lines. nih.govsigmaaldrich.comresearchgate.netnih.gov Importantly, this reduction in proliferation was observed in cancer cells but not in normal oral keratinocytes (OKF6 cells) at certain concentrations. nih.govsigmaaldrich.comresearchgate.net this compound also demonstrated a significant reduction in the migration and invasion of OSCC cell lines. nih.govsigmaaldrich.comresearchgate.net The reduction in cell migration and invasion appears to be dose-dependent for this compound. nih.gov
The table below presents a summary of this compound's effects on OSCC cell lines:
| Cell Line | Effect on Proliferation | Effect on Migration | Effect on Invasion | Effect on Adhesion | Citation |
| H400 (OSCC) | Significant reduction | Significant reduction | Significant reduction | No effect | nih.govsigmaaldrich.comresearchgate.netnih.gov |
| BICR56 (OSCC) | Significant reduction | Significant reduction | Significant reduction | No effect | nih.govsigmaaldrich.comresearchgate.netnih.gov |
| OKF6 (Normal Oral Keratinocytes) | No significant reduction | Not assessed | Not assessed | Not assessed | nih.govsigmaaldrich.comresearchgate.net |
Animal Models
Rat Models (e.g., Sprague-Dawley)
Sprague-Dawley rats are a widely used outbred rat model in biomedical research, including studies on pharmacology and toxicology. taconic.comtaconic.com
Intrathecal Administration Studies
Intrathecal administration involves injecting substances into the subarachnoid space surrounding the spinal cord. nih.govarxiv.org Studies in male Sprague-Dawley rats have utilized intrathecal administration to investigate the spinal effects of this compound. wikipedia.orgnih.gov This route allows for direct delivery of compounds to the central nervous system. nih.govarxiv.org
Nociception and Hyperalgesia Assessment (Tail-flick, Plantar Test, Von Frey Test)
To evaluate the effects of this compound on pain responses in rat models, researchers commonly employ behavioral tests such as the tail-flick test, plantar test, and Von Frey test. wikipedia.orgnih.govreferencecitationanalysis.com The tail-flick test is used to assess anti-nociceptive properties, typically measuring the latency of tail withdrawal from a thermal stimulus. wikipedia.orgnih.govreferencecitationanalysis.com The plantar test, often used in models of inflammatory pain induced by substances like carrageenan, evaluates thermal hyperalgesia by measuring paw withdrawal latency from a heat source applied to the plantar surface. wikipedia.orgnih.govreferencecitationanalysis.com The Von Frey test assesses mechanical allodynia or hyperalgesia by applying calibrated filaments of increasing force to the paw and recording the withdrawal threshold. wikipedia.orgnih.govreferencecitationanalysis.comucsf.edudownstate.edu
In Sprague-Dawley rats, intrathecal administration of this compound has demonstrated anti-nociceptive effects and attenuated inflammatory hyperalgesia in the plantar test. wikipedia.orgnih.gov These effects were reversed by co-administration of a CB1 receptor antagonist, suggesting that this compound's analgesic actions at the spinal level are mediated through CB1 receptors. wikipedia.orgnih.gov this compound did not, however, affect mechanical allodynia in the Von Frey test in these studies. nih.gov
The table below summarizes the findings of this compound's effects in nociception and hyperalgesia assessments in Sprague-Dawley rats:
| Test | Model Condition | This compound Effect | CB1 Receptor Involvement | Citation |
| Tail-flick Test | Nociception | Relatively potent anti-nociceptive effect | Via CB1 receptors | wikipedia.orgnih.gov |
| Plantar Test | Carrageenan-induced hyperalgesia | Attenuated hyperalgesia | Via CB1 receptors | wikipedia.orgnih.gov |
| Von Frey Test | Neuropathic mechanical allodynia | Did not affect | Not applicable | nih.gov |
Future Research Directions and Translational Potential
Further Preclinical Studies on Cancer Prevention and Treatment
Preclinical studies have indicated yangonin's potential in cancer prevention and treatment, particularly in bladder cancer. This compound has been shown to induce autophagy and enhance the sensitivity of bladder cancer cells to agents like flavokawain A and docetaxel (B913) by inhibiting the mTOR pathway. nih.govresearchgate.netnih.govjbr-pub.org.cnhep.com.cnescholarship.org It has also demonstrated a dose-dependent reduction in the viability of various bladder cancer cell lines. nih.gov Further preclinical studies are necessary to evaluate the combined effects of this compound with docetaxel or flavokawain A on tumor growth in animal models to enhance the clinical relevance of these findings. nih.gov Determining the physiological relevance of this compound concentrations in kava-drinking populations is also crucial for understanding its potential in cancer prevention. nih.gov Studies have also explored the anti-cancer effects of this compound on oral squamous cell carcinoma (OSCC) cell lines, showing a significant reduction in proliferation in cancer cells but not in normal cells. researchgate.net
Investigation of this compound Metabolism and Reactive Metabolites
Understanding the metabolism of this compound is critical for assessing its efficacy and safety. Studies in rats have shown that this compound is metabolized through various pathways, including demethylation, mono- and dihydroxylation, reduction, and pyrone ring-opening. nih.gov Urinary metabolites of this compound in humans have been identified, with p-hydroxy-5,6-dehydrokavain being predominant. mdpi.com Other identified metabolites include those formed via O-demethylation, with no ring-opening products detected. mdpi.com While some studies suggest the involvement of cytochrome P450 enzymes in kavalactone metabolism, potentially leading to cytotoxic metabolites, a direct causal relationship between kava (B3030397) use and liver toxicity has not been definitively established. researchgate.net Further investigation into the formation and impact of potential reactive metabolites of this compound is needed to fully understand its metabolic profile and any associated risks. researchgate.netmdpi.com
Elucidation of Precise Apoptotic Pathways
This compound has been observed to induce apoptosis in certain cell lines, such as human hepatocytes (HepG2). researchgate.netnih.gov In these studies, apoptosis appeared to be the predominant mode of cell death. researchgate.netnih.gov However, the precise apoptotic pathways triggered by this compound require further elucidation. researchgate.net Research into the molecular mechanisms of apoptosis involves understanding the cascade of events from the cell surface to nuclear changes, with key proteins regulating programmed cell death. mdpi.com Two primary pathways, the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, lead to apoptosis. mdpi.com Further studies are needed to determine which of these pathways, or if other mechanisms, are involved in this compound-induced apoptosis.
Exploration of Novel Molecular Targets
Research has identified several molecular targets for this compound. It acts as a selective agonist at the CB1 cannabinoid receptor and shows low affinity for the CB2 receptor. wikipedia.orgresearchgate.netnih.govresearchgate.nettargetmol.com this compound also inhibits monoamine oxidase, particularly MAO-B, and modulates GABAA receptor activity. wikipedia.orgcaymanchem.comthieme-connect.comthieme-connect.de It is the strongest COX-II inhibitor among the major kavalactones. wikipedia.org Additionally, this compound has been shown to block TNF-α-induced NF-κB-dependent transcription. targetmol.comcaymanchem.com It also upregulates LKB1 expression and downregulates the phosphorylation of Akt, PRAS40, rpS6, p70S6K, and 4E-BP1, suggesting an inhibitory effect on mTORC1 activity. nih.govresearchgate.netnih.gov The affinity for the CB1 receptor suggests a potential role in the psychopharmacological effects of kava. wikipedia.orgresearchgate.netnih.govresearchgate.net Further exploration of these and other potential molecular targets is crucial for understanding this compound's diverse pharmacological effects and developing targeted therapies.
Comparative Studies with Other Kavalactones and Phytoconstituents
This compound is one of the six major kavalactones found in the kava plant, alongside compounds like kavain (B167398), dihydrokavain, desmethoxythis compound, methysticin (B1662917), and dihydromethysticin. wikipedia.orgiarc.frnih.gov Comparative studies with these and other phytoconstituents of kava, such as chalcones (flavokavains A, B, and C), are important for understanding the unique activities of this compound and potential synergistic or antagonistic effects within kava extracts. mdpi.comiarc.frnih.govscispace.com For instance, while this compound induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel, other kavalactones like 5,6-dehydrokawain have also been identified as autophagic cell death inducers in bladder cancer cells. nih.govresearchgate.netnih.gov Comparative analyses of their mechanisms of action and potency are warranted.
Development of Selective Ligands for Specific Receptors
Given this compound's affinity for specific receptors, such as the CB1 receptor, future research could focus on developing selective ligands based on the this compound structure. wikipedia.orgresearchgate.netnih.govresearchgate.nettargetmol.com This could involve structure-activity relationship (SAR) studies to identify the structural features of this compound responsible for its binding affinity and pharmacological effects. researchgate.netresearchgate.net Developing selective ligands could lead to compounds with more targeted therapeutic effects and potentially reduced off-target interactions, allowing for a clearer understanding of the role of specific receptors in mediating this compound's activities.
Q & A
Q. What are the primary mechanisms by which yangonin induces autophagy in bladder cancer cells?
this compound activates autophagy via modulation of the mTOR pathway, specifically by upregulating LKB1 expression and reducing phosphorylation of downstream targets like Akt, PRAS40, and 4E-BP1. This leads to enhanced binding of 4E-BP1 to m7GTP, inhibiting cap-dependent translation and promoting autophagosome formation . Methodologically, this is validated through Western blotting for protein expression (e.g., Beclin-1, ATG5) and siRNA knockdowns of key regulators (e.g., LKB1 or TSC1) to confirm pathway specificity.
Q. Which experimental models are most suitable for studying this compound’s anti-cancer effects?
Preclinical studies predominantly use human bladder cancer cell lines (e.g., UMUC-3) and TSC1/LKB1-deficient mouse embryonic fibroblasts (MEFs) to assess this compound’s efficacy. Dose-response assays (e.g., EC50 calculations) and combinatorial treatments with apoptosis-inducing agents (e.g., docetaxel) are critical for evaluating synergistic effects .
Q. How do researchers differentiate this compound-induced autophagy from apoptosis in vitro?
Caspase activity assays (e.g., caspase-3/7 vs. caspase-8) and pharmacological inhibitors (e.g., 3-methyladenine for autophagy, Z-VAD-FMK for apoptosis) are used to isolate mechanisms. For example, this compound does not activate caspase-3/7 but increases caspase-8 activity, suggesting autophagy-dominated cell death with partial apoptotic crosstalk .
Advanced Research Questions
Q. What experimental controls are essential when investigating this compound’s mTOR pathway modulation?
Controls should include:
Q. How can contradictory data on this compound’s apoptotic vs. autophagic effects be resolved?
Contradictions arise from cell-type specificity and experimental endpoints. For instance, in UMUC-3 cells, this compound predominantly induces autophagy, while caspase-8 activation suggests apoptotic priming. Resolving this requires:
- Time-course experiments : Monitor temporal changes in autophagy/apoptosis markers.
- Combinatorial assays : Co-treatment with autophagy inhibitors (e.g., chloroquine) to assess apoptotic "switch" thresholds .
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with chemotherapeutics?
Synergy is quantified using the Chou-Talalay combination index (CI) or Bliss independence models. Dose-effect curves for this compound and co-administered drugs (e.g., flavokawain A) are generated, and CI values <1 indicate synergy. Replicates (n ≥ 3) and ANOVA with post-hoc tests are mandatory to ensure robustness .
Q. How do researchers validate this compound’s specificity in modulating LKB1 versus other AMPK activators?
siRNA-mediated LKB1 knockdown in isogenic cell lines (wild-type vs. LKB1-null) is used to isolate this compound’s LKB1-dependent effects. Parallel experiments with AMPK activators (e.g., AICAR) and inhibitors (e.g., dorsomorphin) clarify pathway crosstalk .
Methodological and Data Analysis Challenges
Q. What are the limitations of current this compound studies in translational cancer research?
Key gaps include:
- In vivo validation : Most data are derived from in vitro models; murine xenograft studies are sparse.
- Pharmacokinetics : Limited data on this compound’s bioavailability and tissue distribution.
- Off-target effects : Proteomic screens (e.g., mass spectrometry) are needed to identify non-mTOR targets .
Q. How can researchers optimize this compound dosing to avoid off-target cytotoxicity in normal cells?
Dose-ranging studies in non-cancerous cell lines (e.g., human urothelial cells) establish therapeutic windows. High-content imaging (e.g., LC3 puncta quantification) and ATP-based viability assays (e.g., CellTiter-Glo) differentiate selective toxicity .
Q. What bioinformatics tools are recommended for integrating this compound’s multi-omics data?
Pathway enrichment analysis (e.g., DAVID, Metascape) and network modeling (e.g., STRING for protein interactions) contextualize this compound’s effects. RNA-seq or phosphoproteomic datasets should be cross-referenced with public databases (e.g., TCGA) to identify bladder cancer-specific vulnerabilities .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in natural product extracts?
Q. What ethical guidelines apply to this compound research involving animal models?
Follow ARRIVE 2.0 guidelines for preclinical studies, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
